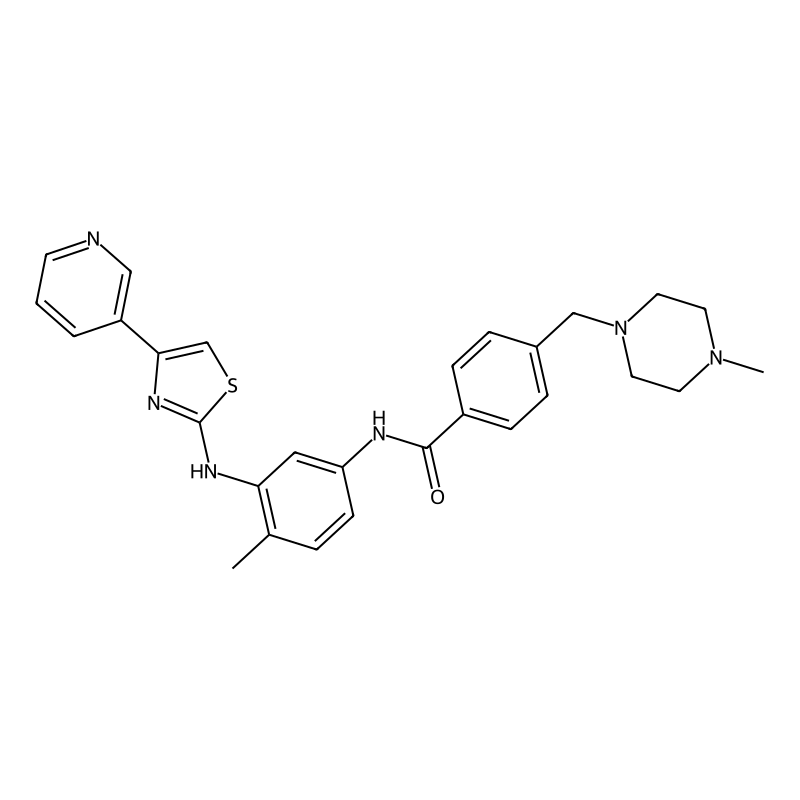

Masitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Masitinib is a phenylaminothiazole-type oral tyrosine kinase inhibitor (TKI) that potently targets wild-type and juxtamembrane-mutated c-Kit, Platelet-Derived Growth Factor Receptors (PDGFR-α/β), and the intracellular kinase Lyn. Unlike broader-spectrum TKIs such as sunitinib, masitinib has weak activity against ABL kinase, which is a defining characteristic relevant for procurement in research applications aiming to isolate c-Kit/PDGFR pathway effects without confounding ABL inhibition. The compound is supplied as a mesylate salt and is soluble in DMSO and water, but only slightly soluble in ethanol.

References

- [1] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT. PloS one, 4(9), e7258.

- [2] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT.

- [5] Wirth, K., Kühn, M., Roolf, C., ... & Junghanss, C. (2022). Evaluation of the therapeutic potential of masitinib and expression of its specific targets c-Kit, PDGFR-α, PDGFR-β, and Lyn in canine prostate cancer cell lines. Veterinary and Comparative Oncology, 20(3), 635-646.

- [27] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT. PloS one, 4(9), e7258.

Substituting Masitinib with other common TKIs like imatinib or sunitinib can compromise experimental integrity. Imatinib is a potent inhibitor of the ABL kinase, an activity that is significantly weaker in masitinib. This distinction is critical for studies where ABL signaling would be a confounding variable. Sunitinib is a multi-targeted inhibitor with a much broader spectrum, including VEGFRs, which may introduce widespread anti-angiogenic effects not directly related to c-Kit or PDGFR inhibition. The highly selective profile of masitinib, therefore, offers a cleaner system for dissecting pathways specifically mediated by c-Kit, PDGFR, and Lyn, reducing the risk of off-target effects that are more probable with less selective inhibitors.

References

- [1] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT. PloS one, 4(9), e7258.

- [2] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT.

- [3] Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials. (2011). AB Science.

High Selectivity: Potent c-Kit Inhibition with Weak ABL Activity Compared to Imatinib

Masitinib demonstrates a distinct selectivity profile compared to the benchmark TKI, imatinib. In recombinant kinase assays, masitinib inhibits wild-type c-Kit with an IC50 of 200 ± 40 nM, comparable to its activity in cell-based assays (150 ± 80 nM). In contrast, its inhibition of ABL1 kinase is substantially weaker, with an IC50 of 1200 ± 300 nM. Imatinib, conversely, is a potent ABL1 inhibitor (IC50 = 270 ± 130 nM). This results in a 10-fold higher relative selectivity for c-Kit over ABL for masitinib compared to imatinib, a critical factor for avoiding confounding ABL-pathway interactions.

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | Masitinib: c-Kit IC50 = 200 nM; ABL1 IC50 = 1200 nM |

| Comparator Or Baseline | Imatinib: ABL1 IC50 = 270 nM |

| Quantified Difference | Masitinib is ~4.4x weaker against ABL1 than imatinib, providing a c-Kit/ABL selectivity ratio significantly favoring c-Kit. |

| Conditions | In vitro recombinant protein kinase assays. |

For researchers studying c-Kit or PDGFR signaling, masitinib allows for pathway inhibition with a significantly lower risk of confounding results from off-target ABL inhibition.

Superior Potency Against Activating Juxtamembrane Domain c-Kit Mutants

Masitinib shows enhanced potency against clinically relevant activating mutations in the c-Kit juxtamembrane domain (exon 11), which are common in diseases like GIST and mastocytosis. In mastocytoma cell lines carrying these mutations, masitinib demonstrated IC50 values between 10 and 30 nM. This is a 5- to 15-fold increase in potency compared to its activity against wild-type c-Kit in primary cells (IC50 ≈ 150-200 nM). This profile makes it a more suitable tool than some other TKIs for models involving these specific mutations, where resistance or lower potency can be an issue.

| Evidence Dimension | Cellular Proliferation Inhibition (IC50) |

| Target Compound Data | Masitinib IC50 = 10-30 nM (on juxtamembrane mutant c-Kit cell lines) |

| Comparator Or Baseline | Masitinib IC50 = 150-200 nM (on wild-type c-Kit cells) |

| Quantified Difference | 5x to 15x more potent against key activating mutants vs. wild-type. |

| Conditions | In vitro proliferation assays on mastocytoma cell lines (mutant) and Ba/F3 cells or BMMCs (wild-type). |

This makes masitinib a preferred compound for in vitro and in vivo models of cancers or diseases driven by juxtamembrane c-Kit mutations, ensuring more effective target inhibition at lower concentrations.

Stronger Inhibition of Mast Cell Functionality Compared to Imatinib

Beyond proliferation, masitinib demonstrates a stronger functional effect on mast cells than imatinib. In direct comparisons, masitinib more strongly inhibited mast cell degranulation, cytokine production, and migration. This enhanced activity is partly attributed to its potent inhibition of Lyn kinase (IC50 of 510 nM), a key component in the IgE-induced degranulation pathway, where imatinib is significantly less potent (IC50 = 2200 nM).

| Evidence Dimension | Kinase Inhibition (IC50) and Cellular Function |

| Target Compound Data | Masitinib: Lyn IC50 = 510 nM; Strong inhibition of degranulation. |

| Comparator Or Baseline | Imatinib: Lyn IC50 = 2200 nM; Weaker inhibition of degranulation. |

| Quantified Difference | Masitinib is over 4x more potent against Lyn kinase than imatinib, correlating with superior functional inhibition of mast cells. |

| Conditions | In vitro recombinant kinase assays and cellular assays on bone marrow-derived mast cells. |

For studies of mast cell-mediated inflammation, allergy, or autoimmune diseases, masitinib provides more complete pathway inhibition than imatinib, making it the more effective choice for blocking mast cell functional responses.

Isolating c-Kit/PDGFR Signaling Pathways Without ABL Confounders

In studies aiming to elucidate the specific roles of c-Kit or PDGFR in cell proliferation, differentiation, or migration, the use of masitinib is advantageous. Its weak activity against ABL kinase, compared to imatinib, ensures that observed effects are not attributable to unintended inhibition of the ABL pathway, leading to cleaner, more interpretable data.

In Vitro and In Vivo Models of Imatinib-Resistant GIST

Masitinib's high potency against c-Kit juxtamembrane mutations makes it a critical tool for investigating gastrointestinal stromal tumors (GIST) that are driven by these mutations. It is particularly relevant for models of imatinib resistance or for establishing a baseline response in systems known to harbor these specific activating mutations.

Functional Studies of Mast Cell-Mediated Inflammation and Allergy

For research into asthma, allergic responses, or mastocytosis, masitinib's dual inhibition of c-Kit and Lyn kinase provides a more comprehensive blockade of mast cell activation, degranulation, and cytokine release than TKIs that do not potently target Lyn. This makes it the right choice for experiments where the primary goal is to suppress the full range of mast cell effector functions.

References

- [1] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a potent and selective tyrosine kinase inhibitor targeting KIT. PloS one, 4(9), e7258.

- [2] Dubreuil, P., Letard, S., Ciufolini, M., Gros, L., Humbert, M., Castéran, N., ... & Hermine, O. (2009). Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT.

- [7] Le Cesne, A., Blay, J. Y., Bui, B. N., Bouché, O., Adenis, A., Domont, J., ... & Hermine, O. (2012). Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial. Canadian Journal of Gastroenterology, 26(8), 523-527.

- [8] Ogilvie, G. (n.d.). Masitinib – The Efficacy of Targeted Therapy in Veterinary Medicine. Campifarma.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of mastocytosis

Treatment of non resectable locally advanced or metastatic pancreatic cancer

Treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST)

ATC Code

L01XE

QL01XE90

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE22 - Masitini

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

Wikipedia

Use Classification

Human drugs -> Orphan -> Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

2: Adenis A, Blay JY, Bui-Nguyen B, Bouché O, Bertucci F, Isambert N, Bompas E, Chaigneau L, Domont J, Ray-Coquard I, Blésius A, Van Tine BA, Bulusu VR, Dubreuil P, Mansfield CD, Acin Y, Moussy A, Hermine O, Le Cesne A. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial. Ann Oncol. 2014 Sep;25(9):1762-9. doi: 10.1093/annonc/mdu237. Epub 2014 Jul 25. PubMed PMID: 25122671; PubMed Central PMCID: PMC4143095.

3: Rathore K, Alexander M, Cekanova M. Piroxicam inhibits Masitinib-induced cyclooxygenase 2 expression in oral squamous cell carcinoma cells in vitro. Transl Res. 2014 Aug;164(2):158-68. doi: 10.1016/j.trsl.2014.02.002. Epub 2014 Feb 21. PubMed PMID: 24631063.

4: Kathawala RJ, Chen JJ, Zhang YK, Wang YJ, Patel A, Wang DS, Talele TT, Ashby CR Jr, Chen ZS. Masitinib antagonizes ATP-binding cassette subfamily G member 2-mediated multidrug resistance. Int J Oncol. 2014 May;44(5):1634-42. doi: 10.3892/ijo.2014.2341. Epub 2014 Mar 13. PubMed PMID: 24626598; PubMed Central PMCID: PMC4027943.

5: Turek M, Gogal R Jr, Saba C, Vandenplas ML, Hill J, Feldhausser B, Lawrence J. Masitinib mesylate does not enhance sensitivity to radiation in three feline injection-site sarcoma cell lines under normal growth conditions. Res Vet Sci. 2014 Apr;96(2):304-7. doi: 10.1016/j.rvsc.2014.02.001. Epub 2014 Feb 11. PubMed PMID: 24602916.

6: Kathawala RJ, Sodani K, Chen K, Patel A, Abuznait AH, Anreddy N, Sun YL, Kaddoumi A, Ashby CR Jr, Chen ZS. Masitinib antagonizes ATP-binding cassette subfamily C member 10-mediated paclitaxel resistance: a preclinical study. Mol Cancer Ther. 2014 Mar;13(3):714-23. doi: 10.1158/1535-7163.MCT-13-0743. Epub 2014 Jan 15. PubMed PMID: 24431074; PubMed Central PMCID: PMC3954439.

7: Marech I, Patruno R, Zizzo N, Gadaleta C, Introna M, Zito AF, Gadaleta CD, Ranieri G. Masitinib (AB1010), from canine tumor model to human clinical development: where we are? Crit Rev Oncol Hematol. 2014 Jul;91(1):98-111. doi: 10.1016/j.critrevonc.2013.12.011. Epub 2013 Dec 17. Review. PubMed PMID: 24405856.

8: Avula MN, Rao AN, McGill LD, Grainger DW, Solzbacher F. Modulation of the foreign body response to implanted sensor models through device-based delivery of the tyrosine kinase inhibitor, masitinib. Biomaterials. 2013 Dec;34(38):9737-46. doi: 10.1016/j.biomaterials.2013.08.090. Epub 2013 Sep 20. PubMed PMID: 24060424.

9: Brown MR, Cianciolo RE, Nabity MB, Brown CA, Clubb FJ, Lees GE. Masitinib-associated minimal change disease with acute tubular necrosis resulting in acute kidney injury in a dog. J Vet Intern Med. 2013 Nov-Dec;27(6):1622-6. doi: 10.1111/jvim.12189. Epub 2013 Sep 10. PubMed PMID: 24020652.

10: Smrkovski OA, Essick L, Rohrbach BW, Legendre AM. Masitinib mesylate for metastatic and non-resectable canine cutaneous mast cell tumours. Vet Comp Oncol. 2013 Jul 12. doi: 10.1111/vco.12053. [Epub ahead of print] PubMed PMID: 23845124.

11: Fahey CE, Milner RJ, Kow K, Bacon NJ, Salute ME. Apoptotic effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine osteosarcoma cells. Anticancer Drugs. 2013 Jun;24(5):519-26. doi: 10.1097/CAD.0b013e32836002ba. PubMed PMID: 23466652.

12: Zandvliet M, Teske E, Chapuis T, Fink-Gremmels J, Schrickx JA. Masitinib reverses doxorubicin resistance in canine lymphoid cells by inhibiting the function of P-glycoprotein. J Vet Pharmacol Ther. 2013 Dec;36(6):583-7. doi: 10.1111/jvp.12039. Epub 2013 Jan 31. PubMed PMID: 23363222.

13: Vermersch P, Benrabah R, Schmidt N, Zéphir H, Clavelou P, Vongsouthi C, Dubreuil P, Moussy A, Hermine O. Masitinib treatment in patients with progressive multiple sclerosis: a randomized pilot study. BMC Neurol. 2012 Jun 12;12:36. doi: 10.1186/1471-2377-12-36. PubMed PMID: 22691628; PubMed Central PMCID: PMC3467179.

14: Lyles SE, Milner RJ, Kow K, Salute ME. In vitro effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine hemangiosarcoma cell lines. Vet Comp Oncol. 2012 Sep;10(3):223-35. doi: 10.1111/j.1476-5829.2012.00335.x. Epub 2012 May 18. PubMed PMID: 22594682.

15: Lee-Fowler TM, Guntur V, Dodam J, Cohn LA, DeClue AE, Reinero CR. The tyrosine kinase inhibitor masitinib blunts airway inflammation and improves associated lung mechanics in a feline model of chronic allergic asthma. Int Arch Allergy Immunol. 2012;158(4):369-74. doi: 10.1159/000335122. Epub 2012 Apr 4. PubMed PMID: 22487554.

16: Georgin-Lavialle S, Lhermitte L, Suarez F, Yang Y, Letard S, Hanssens K, Feger F, Renand A, Brouze C, Canioni D, Asnafi V, Chandesris MO, Aouba A, Gineste P, Macintyre E, Mansfield CD, Moussy A, Lepelletier Y, Dubreuil P, Hermine O. Mast cell leukemia: identification of a new c-Kit mutation, dup(501-502), and response to masitinib, a c-Kit tyrosine kinase inhibitor. Eur J Haematol. 2012 Jul;89(1):47-52. doi: 10.1111/j.1600-0609.2012.01761.x. Epub 2012 Apr 28. PubMed PMID: 22324351.

17: Lawrence J, Saba C, Gogal R Jr, Lamberth O, Vandenplas ML, Hurley DJ, Dubreuil P, Hermine O, Dobbin K, Turek M. Masitinib demonstrates anti-proliferative and pro-apoptotic activity in primary and metastatic feline injection-site sarcoma cells. Vet Comp Oncol. 2012 Jun;10(2):143-54. doi: 10.1111/j.1476-5829.2011.00291.x. Epub 2011 Aug 25. PubMed PMID: 22236016.

18: Moura DS, Sultan S, Georgin-Lavialle S, Pillet N, Montestruc F, Gineste P, Barete S, Damaj G, Moussy A, Lortholary O, Hermine O. Depression in patients with mastocytosis: prevalence, features and effects of masitinib therapy. PLoS One. 2011;6(10):e26375. doi: 10.1371/journal.pone.0026375. Epub 2011 Oct 21. PubMed PMID: 22031830; PubMed Central PMCID: PMC3198767.

19: Chaigne B, Lagier L, Aubourg A, de Muret A, Jonville-Bera AP, Machet L, Samimi M. Stevens-Johnson Syndrome induced by masitinib. Acta Derm Venereol. 2012 Mar;92(2):210-2. doi: 10.2340/00015555-1196. PubMed PMID: 21953477.

20: Cadot P, Hensel P, Bensignor E, Hadjaje C, Marignac G, Beco L, Fontaine J, Jamet JF, Georgescu G, Campbell K, Cannon A, Osborn SC, Messinger L, Gogny-Goubert M, Dubreuil P, Moussy A, Hermine O. Masitinib decreases signs of canine atopic dermatitis: a multicentre, randomized, double-blind, placebo-controlled phase 3 trial. Vet Dermatol. 2011 Dec;22(6):554-64. doi: 10.1111/j.1365-3164.2011.00990.x. Epub 2011 Jun 13. PubMed PMID: 21668810.

Explore Compound Types